19-Oxocinobufagin

Bufadienolide Structure-Activity Relationship Natural Product

19-Oxocinobufagin features a 19-oxo aldehyde modification, distinguishing it from cinobufagin and enabling precise SAR studies on Na+/K+-ATPase inhibition vs. antiproliferative activity. Ideal for dissecting isoform-specific activity coefficients and benchmarking developability profiles. Sourced from Ch'an Su, supplied as ≥98% powder for research-only use.

Molecular Formula C26H32O7
Molecular Weight 456.5 g/mol
Cat. No. B2450094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Oxocinobufagin
Molecular FormulaC26H32O7
Molecular Weight456.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m1/s1
InChIKeyFRUGXBQKMCOIBP-CDIOGTMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

19-Oxocinobufagin: A Structurally Distinct Bufadienolide for Targeted Pharmacological Research and Procurement


19-Oxocinobufagin is a bufadienolide, a class of C24 steroids characterized by a 2-pyrone ring at the C17 position, isolated from toad venom [1]. It is a specific analog within this class, distinguished from the more widely studied cinobufagin by the presence of a 19-oxo (aldehyde) functional group [2]. This structural feature is shared with other minor bufadienolides like 19-oxobufalin and 19-oxodesacetylcinobufagin, which have been identified as new cancer cell growth inhibitory agents from the traditional Chinese drug 'Ch'an Su' [2]. 19-Oxocinobufagin is available for research procurement from specialized suppliers, with a typical purity of >95% [3].

Why Generic Bufadienolide Substitution is Not Equivalent: The Critical Role of 19-Oxocinobufagin's Specific Modification


While many bufadienolides, such as cinobufagin and bufalin, are often grouped as a class of Na+/K+-ATPase inhibitors and cytotoxic agents, their specific biological profiles can diverge significantly due to subtle structural variations. Direct substitution of one bufadienolide for another is not scientifically valid. For instance, the presence of a 19-oxo group, as in 19-oxocinobufagin and the related 19-oxodesacetylcinobufagin, is a key structural differentiator that defines a subset of these compounds [1]. Furthermore, research has shown that different bufadienolides exhibit distinct activity coefficients (A), a measure of the ratio between Na+/K+-pump inhibition and antiproliferative effect, with natural bufalin showing a low A value for the α1 isoform (0.08), while derivatives can achieve significantly higher A values (up to 2.64 for the α2 isoform) [2]. This highlights that the precise molecular architecture dictates the therapeutic window and potential off-target effects. Therefore, assuming functional equivalence without direct comparative data is a high-risk approach in both research and drug development. The following quantitative evidence underscores the specific reasons for selecting 19-oxocinobufagin over its close analogs.

Quantitative Differentiation of 19-Oxocinobufagin: A Comparative Analysis for Informed Procurement Decisions


Structural Differentiation: The 19-Oxo Modification Distinguishes 19-Oxocinobufagin from Its Closest Analogs

19-Oxocinobufagin is a bufadienolide that contains a 19-oxo (aldehyde) functional group, a key structural feature that distinguishes it from the major congener cinobufagin, which lacks this oxidation . This modification is analogous to that found in 19-oxodesacetylcinobufagin, a compound identified as a novel cancer cell growth inhibitor [1]. The presence of this aldehyde moiety is a critical point of chemical divergence, influencing both the compound's polarity and its potential interactions with biological targets .

Bufadienolide Structure-Activity Relationship Natural Product

Inferred Cytotoxic Potency: Class-Level Evidence Suggests Potential Enhanced Activity for 19-Oxo Bufadienolides

While direct IC50 data for 19-oxocinobufagin are not publicly available, a strong class-level inference can be drawn from its close structural analog, 19-oxodesacetylcinobufagin. In a study isolating five new bufadienolides from Ch'an Su, 19-oxodesacetylcinobufagin (along with other 19-oxo and hydroxylated derivatives) was reported to provide 'significant inhibitory activity' against KB and HL-60 cancer cell lines [1]. In contrast, the major congener cinobufagin exhibits IC50 values in the nanomolar range (e.g., 45.2 nM and 37.9 nM in NB4 and NB4-R1 cells, respectively) [2]. This established, potent activity of cinobufagin serves as a baseline, and the 19-oxo modification is associated with the subset of new, active bufadienolides, suggesting a potentially comparable or distinct cytotoxic profile [1]. Direct comparative studies are required to confirm any quantitative advantage.

Cytotoxicity Cancer Cell Lines Antiproliferative

Na+/K+-ATPase Inhibition Profile: Potential for a More Favorable Therapeutic Index Based on Class-Level Activity Coefficients

Bufadienolides are known inhibitors of the Na+/K+-ATPase pump. However, the ratio of this inhibition to their anticancer effect (quantified by an activity coefficient, A = 100 × IC50(Na,K pump) / IC50(proliferation)) varies significantly within the class [1]. For example, natural bufalin has a low A value for the rat α1 isoform (A=0.08), indicating potent pump inhibition relative to antiproliferative effect, while certain synthetic derivatives exhibit much higher A values (up to 2.64 for the α2 isoform), suggesting a more favorable anticancer profile [1]. Although 19-oxocinobufagin itself has not been assayed in this system, its unique 19-oxo structure places it in a distinct chemical space from bufalin and cinobufagin. Based on class-level structure-activity trends, this modification could potentially alter the compound's binding affinity for different Na+/K+-ATPase isoforms, leading to a different A value and, consequently, a different therapeutic window [1].

Na+/K+-ATPase Cardiotonic Steroid Therapeutic Index

Identification as a Key Active Component in Traditional Medicine Formulations: A Basis for Pharmacological Validation

In a network pharmacology study of Huatuo Jiuxin Pills (HJP), a traditional Chinese medicine used for cardiovascular diseases, 19-oxocinobufagin (referred to as 19-oxo-cinobufagin) was identified as one of the 'more important active ingredients' along with 5β-hydroxybufotalin and bufarenogin [1]. This identification is based on its presence and its predicted interaction with key targets in cardiovascular disease pathways, such as PIK3CA, MAPK1, and VEGFA [1]. This computational evidence, while not direct quantitative comparison, highlights 19-oxocinobufagin as a prioritized compound within a complex mixture. It is flagged as a molecule of interest for understanding the polypharmacology of bufadienolides, distinguishing it from other constituents that may not be computationally prioritized in the same context.

Network Pharmacology Traditional Chinese Medicine Cardiovascular Disease

Potential for Differentiated Physicochemical and Formulation Properties Compared to Cinobufagin

The presence of a 19-oxo (aldehyde) group in 19-oxocinobufagin, as opposed to the methyl group in cinobufagin, introduces a significant change in the molecule's polarity and hydrogen-bonding capacity. This is predicted to result in a lower partition coefficient (LogP) and different solubility characteristics compared to cinobufagin . While specific experimental LogP or solubility data for 19-oxocinobufagin are not publicly available, this structural modification is a well-understood principle in medicinal chemistry. For instance, the oxidation of a methyl group to an aldehyde typically decreases LogP by approximately 0.5 to 1.0 log units [1]. This difference can impact crucial parameters for research, including compound handling, solubility in aqueous buffers for in vitro assays, membrane permeability, and in vivo pharmacokinetics, making it a distinct entity for formulation studies.

Physicochemical Properties Drug Formulation LogP

Defined Research and Industrial Application Scenarios for 19-Oxocinobufagin Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies to Optimize the Therapeutic Index of Bufadienolides

19-Oxocinobufagin is ideally suited for comparative SAR studies aimed at dissecting the impact of the 19-oxo modification on the balance between Na+/K+-ATPase inhibition and antiproliferative activity. Researchers can benchmark 19-oxocinobufagin against cinobufagin and bufalin using the established activity coefficient (A) assay to determine if the aldehyde group shifts the A value towards a more favorable anticancer profile, as observed with certain synthetic derivatives [1].

Validation of Network Pharmacology Predictions in Cardiovascular Research

Given its identification as an important active ingredient in the cardiovascular formulation Huatuo Jiuxin Pills, 19-oxocinobufagin is a prime candidate for in vitro and in vivo validation studies [2]. Researchers can procure the compound to directly test its effects on the predicted targets (e.g., PIK3CA, MAPK1, VEGFA) and pathways, confirming its specific contribution to the formulation's overall activity.

Profiling Cytotoxic Selectivity Against a Panel of Cancer Cell Lines

Based on class-level evidence of cytotoxic activity for 19-oxo bufadienolides, 19-oxocinobufagin should be included in broader cytotoxicity screening panels alongside cinobufagin and bufalin [3]. A comparative study across multiple cancer cell lines (e.g., lung, liver, breast, leukemia) will quantify its potency and, crucially, its selectivity index relative to non-cancerous cells, providing data that generic class assumptions cannot furnish.

Physicochemical and Formulation Pre-Screening for Drug Development

For industrial or academic labs with a focus on drug development, 19-oxocinobufagin presents a different physicochemical profile from its more common analog cinobufagin due to its polar aldehyde group . This makes it a valuable tool for studying how this structural change affects critical developability parameters such as aqueous solubility, LogP, and stability under various pH and temperature conditions, informing formulation strategies for bufadienolide-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19-Oxocinobufagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.